molecular formula C15H11ClN2 B12492653 N-(4-chlorophenyl)quinolin-2-amine

N-(4-chlorophenyl)quinolin-2-amine

Cat. No.: B12492653
M. Wt: 254.71 g/mol
InChI Key: ZHXBNPPHMUJAKW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)quinolin-2-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound this compound has a molecular formula of C15H11ClN2 and is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)quinolin-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 4-chloroaniline with 2-chloroquinoline under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as anhydrous acetonitrile, and may involve the use of catalysts or reagents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)quinolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinoline N-oxides, while reduction can produce amine derivatives .

Properties

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

N-(4-chlorophenyl)quinolin-2-amine

InChI

InChI=1S/C15H11ClN2/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)18-15/h1-10H,(H,17,18)

InChI Key

ZHXBNPPHMUJAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC3=CC=C(C=C3)Cl

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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